

Application Note: In Vivo Characterization of Covalent Oxazole-Acrylamide Inhibitors

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Compound of Interest

Compound Name: *N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide*

CAS No.: 2094315-99-6

Cat. No.: B2958440

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Compound: **N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide** Chemical Class: Covalent Fragment / Michael Acceptor Probe Primary Application: Pharmacokinetics (PK), Target Occupancy (TE), and Efficacy Profiling

Part 1: Strategic Overview & Mechanism

The Chemical Logic

This compound fuses a lipophilic recognition element (2-phenyl-oxazole) with a reactive warhead (prop-2-enamide/acrylamide).

- **Recognition Element:** The 2-phenyl-oxazole core mimics peptide bonds or hydrophobic residues, directing the molecule into hydrophobic pockets (e.g., ATP-binding sites of kinases or active sites of serine/cysteine hydrolases).
- **Warhead:** The acrylamide moiety acts as a "soft" electrophile. It is relatively unreactive toward circulating nucleophiles (like glutathione) but reacts rapidly upon specific binding to a protein active site containing a properly positioned cysteine thiolate.

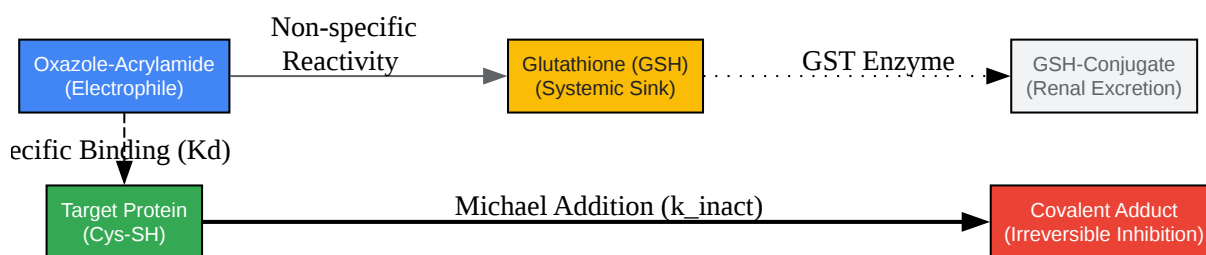
The "Warhead" Liability

In vivo success depends on balancing reactivity vs. selectivity.

- Risk: Rapid systemic clearance via glutathione (GSH) conjugation in the liver.
- Goal: Achieve sufficient residence time in plasma to penetrate tissues and covalently modify the target before metabolic clearance.

Mechanism of Action Diagram

The following diagram illustrates the covalent modification mechanism (Michael Addition) and the competing clearance pathway.



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Caption: Kinetic competition between specific target inactivation (k_{inact}) and systemic clearance via glutathione conjugation.

Part 2: Pre-Clinical Formulation Strategy

Acrylamide derivatives often suffer from poor aqueous solubility and hydrolytic instability. A robust vehicle is essential for consistent in vivo data.

Solubility Profile

- LogP (Estimated): ~ 2.5 (Moderately Lipophilic)
- Challenge: Crystallization in aqueous buffers; hydrolysis of acrylamide at extreme pH.

Recommended Vehicles

Select the vehicle based on the administration route. Do not use DMSO >5% for chronic dosing.

Route	Vehicle Composition	Preparation Protocol	Stability Window
IV (Bolus)	5% DMSO + 40% PEG400 + 55% Saline	Dissolve cmpd in DMSO first. Add PEG400, vortex. Slowly add Saline.	Use within 2 hours
IP / PO	10% Ethanol + 10% Cremophor EL + 80% PBS	Dissolve in EtOH/Cremophor mix. Dilute with warm PBS.	4-6 hours
PO (Suspension)	0.5% Methylcellulose + 0.1% Tween-80	Micronize compound. Suspend in vehicle with sonication.	24 hours

Part 3: In Vivo Experimental Protocols

Protocol A: Pharmacokinetics & GSH-Stability (Rat/Mouse)

Objective: Determine the half-life (

) and the extent of "warhead loss" (GSH conjugation).

- Subjects: Male SD Rats (n=3 per timepoint) or C57BL/6 Mice (n=3 per timepoint).
- Dosing:
 - IV: 2 mg/kg (Assess clearance).
 - PO: 10 mg/kg (Assess bioavailability).
- Sampling:

- Blood collection at 5, 15, 30 min, 1, 2, 4, 8, 24 h.
- CRITICAL STEP: Immediate stabilization. Collect blood into tubes containing K2EDTA + Acid Citrate (to lower pH and stop hydrolysis) and N-ethylmaleimide (NEM).
- Why NEM? NEM blocks free GSH in the blood sample, preventing ex vivo reaction with the acrylamide warhead during processing.
- Analysis: LC-MS/MS. Monitor parent compound and the GSH-adduct (M+307).

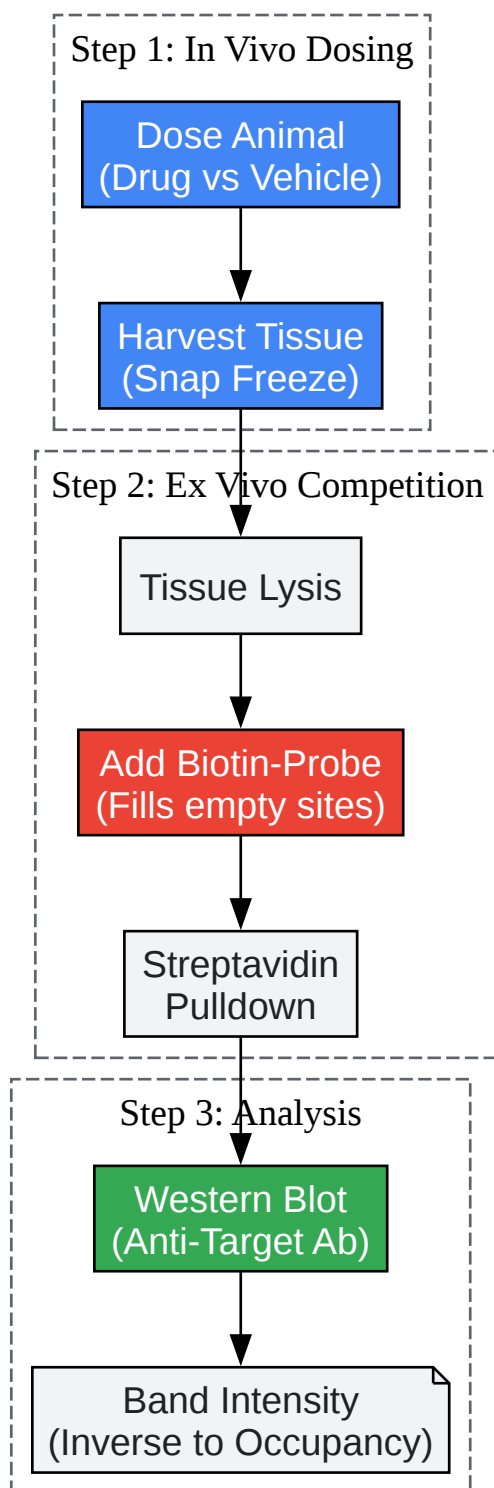
Protocol B: In Vivo Target Engagement (TE) Assay

Objective: Prove the compound covalently binds the target in the tissue of interest. This is the "Gold Standard" for covalent inhibitors.

Methodology: Probe Displacement Assay (Competition Assay).

- Concept: Treat the animal with the inhibitor.^[1] Harvest tissue. Treat tissue lysate with a biotinylated probe (an analog of the inhibitor). If the target is blocked by the drug, the probe cannot bind.
- Treatment Groups:
 - Vehicle Control.
 - Dose Low (e.g., 10 mg/kg).
 - Dose High (e.g., 50 mg/kg).
- Timeline:
 - T=0: Administer Drug.
 - T=4h: Euthanize and harvest tissue (Tumor, Liver, Brain).
 - Snap freeze in liquid nitrogen.
- Ex Vivo Workflow:

- Homogenize tissue in lysis buffer (PBS + Protease Inhibitors).
- Incubate lysate with Biotin-Probe (1-10 μ M) for 1 hour.
- Streptavidin-bead pulldown.
- Western Blot for the target protein.
- Readout:
 - Strong Band: No drug bound (Vehicle).
 - Weak/No Band: Drug successfully occupied the target (High Occupancy).



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Caption: Workflow for measuring Target Occupancy. Absence of signal indicates successful in vivo inhibition.

Protocol C: Efficacy Study (Xenograft Model)

Objective: Assess therapeutic potential (assuming an oncology target).

- Model: Subcutaneous Xenograft (e.g., MDA-MB-231 or relevant cell line).
- Enrollment: When tumors reach ~100-150 mm³. Randomize (n=8-10/group).
- Dosing Regimen:
 - Group 1: Vehicle (QD).
 - Group 2: 10 mg/kg (QD) - Assess minimum effective dose.
 - Group 3: 50 mg/kg (QD) - Assess max efficacy.
 - Group 4: 50 mg/kg (Q2D) - Assess durability (covalent drugs often allow intermittent dosing).
- Measurements:
 - Tumor Volume (caliper) 3x/week.
 - Body Weight (toxicity marker) 3x/week.
- Endpoint: 21-28 days or when tumors reach 1500 mm³.

Part 4: Data Interpretation & Troubleshooting

Interpreting "Washout"

Because the inhibitor is covalent, the pharmacodynamic (PD) effect should outlast the pharmacokinetic (PK) presence.

- Positive Result: Plasma drug levels drop to zero by 4 hours, but Target Occupancy remains >80% at 24 hours.
- Negative Result: Rapid recovery of target activity suggests rapid protein turnover (resynthesis) rather than bond failure.

Toxicity Flags

Acrylamides can be "promiscuous." Watch for:

- Weight Loss >15%: Indicates off-target toxicity (likely gut or liver).
- GSH Depletion: If liver GSH drops >50%, the dose is too high and reactive metabolites are saturating the system.

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